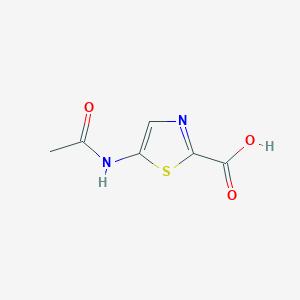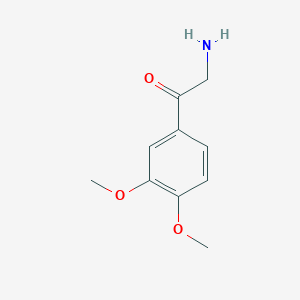
Met-Thr
Vue d'ensemble
Description
“Met-Thr” is a dipeptide formed from L-methionine and L-threonine residues . It plays a role as a metabolite and a Bronsted base .
Molecular Structure Analysis
The molecular structure of “Met-Thr” consists of a methionine residue and a threonine residue. The formula of “Met-Thr” is C9H18N2O4S . The InChI string and SMILES string provide more detailed structural information .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Met-Thr” include its molecular weight (average mass 250.31500, monoisotopic mass 250.09873 ), and its role as a Bronsted base .
Applications De Recherche Scientifique
Peptide Synthesis
“H-Met-Thr-OH” is used in peptide synthesis. It’s a part of pseudoproline dipeptides, which are powerful tools for enhancing synthetic efficiency in Fmoc Solid Phase Peptide Synthesis (SPPS). Their use leads to better and more predictable acylation and deprotection kinetics, resulting in higher purities and solubilities of crude products, easier HPLC purification, and improved yields .
Antioxidant Peptides
“H-Met-Thr-OH” can be used in the research of antioxidant peptides. These peptides are currently a hotspot in food science, pharmaceuticals, and cosmetics. The efficient screening of antioxidant peptides stands at the forefront of cutting-edge research .
Protein Chemistry
The compound plays a role in protein chemistry, particularly in the context of hydrazide-based native chemical ligation (NCL). Alkyl or aryl hydrazides are usually obtained by hydrazinolysis of the corresponding acyl halides or esters .
Cancer Treatment and Diagnosis
“Methionine (Met)” based systems, which “H-Met-Thr-OH” is a part of, have applications in cancer treatment and diagnosis. Due to the disordered metabolic state of tumor cells, applications of Met in cancer treatment and diagnosis are pivotal areas of research .
Nutritional Quality Improvement
The compound can be used to improve the nutritional quality of crops. For example, antisense inhibition of threonine synthase leads to high methionine content in transgenic potato plants .
NMR Studies of High Molecular Weight Proteins
“Methyl Specifically Labelled L-Threonine” has been used in NMR studies of high molecular weight proteins. Methyl groups are valuable probes for solution NMR, allowing the investigation of large protein complexes .
These are just a few of the many potential applications of “H-Met-Thr-OH”. The compound’s versatile features based on its chemical modification, cell metabolism, and metabolic derivatives make it a valuable tool in various fields of scientific research .
Mécanisme D'action
Target of Action
Methionine is involved in protein synthesis and is a precursor to other important molecules like S-adenosylmethionine (SAMe), a universal methyl donor . Threonine, on the other hand, is a significant component of structural proteins such as collagen and elastin and plays a role in immune function.
Mode of Action
Methionine, as a precursor to SAMe, participates in methylation processes, influencing gene expression . Threonine is involved in protein structure and function, contributing to the overall stability and flexibility of proteins.
Biochemical Pathways
Methionine and threonine are involved in several biochemical pathways. Methionine is part of the methionine cycle, which produces SAMe, a critical molecule in methylation reactions . Threonine is a part of the glycolysis pathway and can be converted into pyruvate, contributing to energy production.
Pharmacokinetics
They are metabolized in the liver and other tissues and excreted as waste products in the urine .
Propriétés
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-5(12)7(9(14)15)11-8(13)6(10)3-4-16-2/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t5-,6+,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJTZWHIUWTTD-VQVTYTSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CCSC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCSC)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Met-Thr | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: In what biological contexts is the "Met-Thr" sequence found?
A1: The "Met-Thr" sequence is commonly found within various proteins across different species. For instance, it is present in:
- Avidin: An egg white glycoprotein with a high affinity for biotin. [, ]
- β-Lipotropin: A pituitary hormone precursor to several smaller peptides, including endorphins. [, , , , ]
- α-Endorphin: An endogenous opioid peptide with morphine-like activity. [, , , , , ]
- Pancreatic Ribonucleases: Enzymes involved in RNA degradation, found in high levels in ruminants. []
- Glucose Dehydrogenase: An enzyme involved in glucose metabolism, found in Bacillus megaterium. []
- p-Hydroxybenzoate Hydroxylase: An enzyme involved in the degradation of aromatic compounds, found in Pseudomonas fluorescens. []
- Calitoxin: A neurotoxin found in the sea anemone Calliactis parasitica. []
Q2: Does the "Met-Thr" sequence have any specific structural implications for proteins?
A2: While not inherently structurally defining, the presence of "Met-Thr" can influence protein structure and function:
- Glycosylation Site: In avidin and pancreatic ribonucleases, the "Asn-Met-Thr" sequence acts as a glycosylation site. This post-translational modification can impact protein folding, stability, and interactions. [, , ]
- Cleavage Site: The "Met-Thr" bond can be a site for enzymatic cleavage during protein processing. For example, cathepsin G cleaves a specific "Met-Thr" bond in Complement component 3 (C3). [] Similarly, proteinase K cleaves glucose dehydrogenase, releasing a fragment containing the "Met-Thr" sequence. []
Q3: How does the "Met-Thr" sequence influence the chemical synthesis of peptides?
A3: The "Met-Thr" sequence can pose challenges during chemical peptide synthesis:
Q4: What is the significance of the "Met-Thr" sequence in the context of endorphins and their activity?
A4: The "Met-Thr" sequence is part of the active site of α-endorphin and other opioid peptides. [, , , , , ] While not solely responsible for activity, it contributes to the overall conformation and binding affinity of these peptides to opioid receptors.
Q5: Are there any known instances where the "Met-Thr" sequence directly contributes to a protein's function?
A5: Research suggests a potential role of "Met-Thr" in copper binding:
- Copper Binding Motifs: Studies on copper transport proteins identified methionine-rich sequences, including "Met-Thr-Gly-Met," as potential copper-binding sites. [] These "Mets" motifs are believed to use thioether groups from methionine residues for selective Cu(I) binding. []
Q6: Has research explored the impact of modifying the "Met-Thr" sequence on protein or peptide activity?
A6: Yes, several studies have investigated SAR around "Met-Thr":
- Iodothyronine Deiodinase: Mutations in the "Met-Thr" region of type I iodothyronine deiodinase (D1) significantly impacted its substrate specificity. For instance, inserting "Thr-Gly-Met-Thr-Arg" was crucial for efficient deiodination of reverse triiodothyronine (rT3). []
- HIV-1 Fusion Inhibitors: Incorporating a "Met-Thr" hook structure at the N-terminus of HIV-1 fusion inhibitors like sifuvirtide significantly improved their antiviral activity. [] This modification enhanced binding affinity to the viral gp41 protein, leading to potent inhibition of viral entry. []
Q7: What analytical techniques are commonly employed to study peptides and proteins containing the "Met-Thr" sequence?
A7: Various techniques are used, including:
- Protein Purification: Affinity chromatography, gel filtration, and ion exchange chromatography are commonly used to isolate and purify proteins containing "Met-Thr". [, , , ]
- Peptide Sequencing: Edman degradation and mass spectrometry techniques help determine the amino acid sequence of peptides containing "Met-Thr." [, , , , , , , ]
- Structural Analysis: X-ray crystallography and NMR spectroscopy provide insights into the three-dimensional structure of proteins containing "Met-Thr." [, ]
- Functional Assays: Various bioassays, including cell-based assays and animal models, are used to assess the biological activity and function of peptides and proteins containing "Met-Thr." [, , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



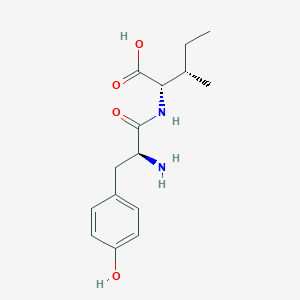
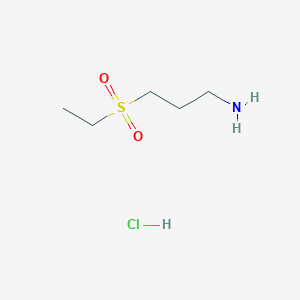
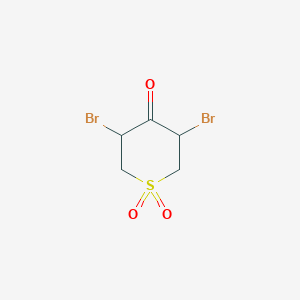
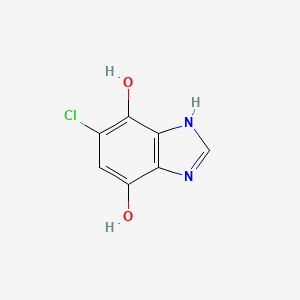
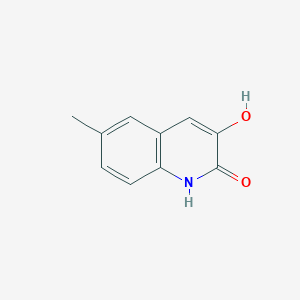
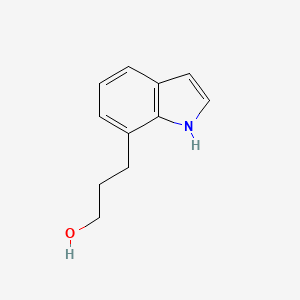
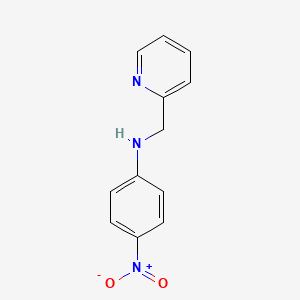
![[1,1'-Biphenyl]-3-carboxaldehyde, 4'-fluoro-2',4-dimethoxy-](/img/structure/B3265683.png)
